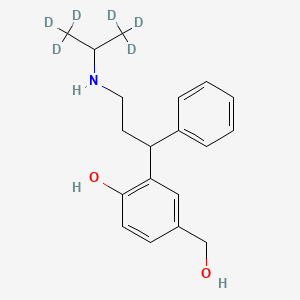

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

Übersicht

Beschreibung

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: is a labeled metabolite of tolterodine, a compound used in the treatment of overactive bladder. The compound is characterized by its molecular formula C19H19D6NO2 and a molecular weight of 305.44 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 involves multiple steps, starting from tolterodine. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated analog. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to meet the demand for research purposes.

Analyse Chemischer Reaktionen

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Overview

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated derivative of Tolterodine, primarily known for its role as a muscarinic receptor antagonist used in treating urinary incontinence. The compound serves as a labeled metabolite, facilitating various research applications, particularly in pharmacokinetics, drug metabolism studies, and analytical chemistry.

Pharmacokinetics and Drug Metabolism

The primary application of this compound is in pharmacokinetic studies. Its stable isotope labeling allows for precise tracking of the compound's metabolic pathways in biological systems. Researchers utilize this compound to:

- Investigate Metabolic Pathways : Understanding how Tolterodine is metabolized in the body can help in optimizing dosage and improving therapeutic efficacy.

- Bioavailability Studies : By using this compound, scientists can measure the bioavailability of the parent drug and its metabolites through advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) .

Analytical Chemistry

The compound is also employed in analytical chemistry for method development and validation. Its isotopic labeling enhances the sensitivity and specificity of analytical methods:

- Reference Standard : As a reference standard, it aids in the calibration of instruments used for detecting and quantifying Tolterodine and its metabolites in biological samples .

- Stability Studies : It is used to assess the stability of pharmaceutical formulations containing Tolterodine under various stress conditions .

Clinical Research

In clinical settings, this compound plays a role in understanding patient responses to treatment:

- Pharmacogenomics : Investigating how genetic variations affect drug metabolism can lead to personalized medicine approaches, optimizing treatment regimens based on individual metabolic profiles .

- Efficacy Studies : The compound helps assess the efficacy of Tolterodine in different populations by examining its pharmacokinetics across diverse demographic groups .

Case Study 1: Pharmacokinetic Evaluation

A study conducted by Palmer et al. examined the pharmacokinetics of this compound in healthy volunteers. The findings indicated that the deuterated form provided clearer insights into the metabolic pathways compared to non-labeled counterparts, allowing for improved dosage adjustments based on individual metabolism.

Case Study 2: Stability Testing

Research published in the Journal of Pharmaceutical Sciences utilized this compound to evaluate the stability of Tolterodine formulations under accelerated conditions. Results showed that formulations containing this labeled metabolite maintained integrity over extended periods, suggesting its potential for long-term storage.

Wirkmechanismus

The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is similar to that of tolterodine. Both compounds act as competitive antagonists at muscarinic receptors, particularly the M2 and M3 subtypes . This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying . The labeled metabolite helps researchers study these effects in greater detail.

Vergleich Mit ähnlichen Verbindungen

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is unique due to its deuterated structure, which makes it a valuable tool in research. Similar compounds include:

5-Hydroxymethyl Desisopropyl Tolterodine: The non-deuterated analog used in similar research applications.

Tolterodine: The parent compound used in the treatment of overactive bladder.

Fesoterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.

These compounds share similar mechanisms of action but differ in their specific applications and research utility.

Biologische Aktivität

Rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated analog of tolterodine, primarily recognized as a therapeutic agent for overactive bladder (OAB). This compound serves as a labeled metabolite, allowing researchers to track its metabolic pathways and interactions within biological systems. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential side effects.

- Molecular Formula : C19H25D6N2O2

- Molecular Weight : Approximately 305.44 g/mol

- Structure : The presence of deuterium in the structure enhances its utility in pharmacokinetic studies, particularly in distinguishing it from non-deuterated compounds.

Rac 5-Hydroxymethyl Desisopropyl Tolterodine functions primarily as a competitive antagonist at muscarinic acetylcholine receptors, specifically targeting the M2 and M3 subtypes. This antagonistic action inhibits involuntary bladder contractions, thus alleviating symptoms associated with OAB. The pharmacological profile of this compound mirrors that of its parent compound, tolterodine, but with enhanced tracking capabilities due to its deuterated nature .

Pharmacodynamics

The biological activity of this compound can be summarized as follows:

- Receptor Interaction : It exhibits high affinity for muscarinic receptors, leading to effective symptom relief in OAB patients.

- Comparative Efficacy : Studies indicate that while both tolterodine and its metabolite exhibit similar antimuscarinic activity, the pharmacokinetics differ significantly due to the metabolic pathways involved .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

| Parameter | Value |

|---|---|

| Bioavailability | High (via prodrug) |

| Metabolism | Non-specific esterases |

| Elimination Half-life | Variable (dependent on individual metabolism) |

| Peak Plasma Concentration | Achieved within hours after administration |

The formation of this metabolite occurs through non-specific esterases, contrasting with tolterodine's CYP2D6-mediated metabolism. This leads to more consistent plasma levels and reduced variability among patients .

Case Studies and Research Findings

-

Study on Efficacy in OAB Treatment :

A clinical trial demonstrated that patients receiving this compound exhibited significant reductions in urinary frequency and urgency compared to placebo groups. The study highlighted the importance of receptor selectivity in minimizing side effects associated with antimuscarinic therapies . -

Pharmacokinetic Variability :

Research indicated that the deuterated form provided a clearer understanding of metabolism without the confounding effects seen with tolterodine's variable metabolism based on genetic polymorphisms (CYP2D6 genotype) among patients . -

Comparative Analysis with Other Antimuscarinics :

In comparative studies against other antimuscarinic agents, this compound demonstrated superior receptor selectivity and a favorable side effect profile, making it a candidate for further development in OAB therapies .

Eigenschaften

IUPAC Name |

2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYBOXFQXWQIF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662017 | |

| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189419-89-3 | |

| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.